molecular formula C13H14FNOS B6629927 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile

4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile

Cat. No. B6629927
M. Wt: 251.32 g/mol
InChI Key: HSOZSRLWPYMRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile, also known as F-MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has also been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. In vivo studies have shown that 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is its potential as a new anti-cancer drug. 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been shown to have anti-tumor activity in animal models, and further studies are needed to determine its efficacy in humans. Another advantage of 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is its versatility as a building block for the synthesis of new materials and complex organic molecules. However, one of the limitations of 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is its toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for research on 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile. One area of research is the development of 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile as a new anti-cancer drug. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the synthesis of new materials using 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile as a building block. 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has unique properties that may lead to the development of new materials with specific properties. Additionally, further studies are needed to understand the mechanism of action of 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile and its potential applications in other fields.

Synthesis Methods

4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile can be synthesized using a multistep reaction process. The first step involves the synthesis of 4-fluorobenzaldehyde, which is then reacted with 2-methyloxolane-3-thiol to produce 4-fluoro-2-[(2-methyloxolan-3-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with potassium cyanide to produce 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile.

Scientific Research Applications

4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been shown to have anti-cancer properties and is being studied as a potential anti-cancer drug. In material science, 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been used as a reagent for the synthesis of complex organic molecules.

properties

IUPAC Name

4-fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNOS/c1-9-13(4-5-16-9)17-8-11-6-12(14)3-2-10(11)7-15/h2-3,6,9,13H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZSRLWPYMRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SCC2=C(C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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